5'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl bromide
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Overview
Description
5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4BrCl2F3O. It is known for its unique structure, which includes bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2’-chloro-3’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .
Scientific Research Applications
5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 2-Bromoacetophenone
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenacyl bromide core. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the trifluoromethyl group increases the compound’s lipophilicity and stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(11)2-6(8(5)12)9(13,14)15/h1-2H,3H2 |
InChI Key |
NAMDLKIYTUESFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Cl)C(F)(F)F)Br |
Origin of Product |
United States |
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